molecular formula C14H21N3O4S B5657499 2-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

2-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B5657499
M. Wt: 327.40 g/mol
InChI Key: RSNAWCVCKCXLPR-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules known for their structural complexity and potential for pharmacological activity. These compounds often contain spirocyclic and diazaspiro moieties, which can confer unique biological properties.

Synthesis Analysis

The synthesis of related spirocyclic and diazaspiro compounds has been explored through various chemical strategies. For example, the design, synthesis, and pharmacological evaluation of sulfonamide derivatives with anticonvulsant activities showcase the synthetic approach to similar complex molecules (Li et al., 2015). Another approach involves Michael addition reactions and cyclization to create compounds with muscarinic activities (Tsukamoto et al., 1995).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of diazaspiro and isoxazolyl sulfonyl moieties. The X-ray structure determination of sulfonamide-derived compounds provides insights into the bonding and geometry of similar molecules (Chohan & Shad, 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of new bonds and structures. For example, one-pot multistep reactions like the Bohlmann-Rahtz heteroannulation have been utilized for the synthesis of complex molecules such as dimethyl sulfomycinamate (Bagley et al., 2005).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined through spectroscopic methods and crystallography, providing insights into the compound's stability and potential applications.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other chemical entities, are essential for predicting the compound's behavior in biological systems. Studies on the synthesis and antimicrobial activities of new spiro[4.5]dec-2-enes containing triazole, piperidine, and sulfonamide moieties highlight the antimicrobial potential of such compounds (Dalloul et al., 2017).

properties

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-10-12(11(2)21-15-10)22(19,20)17-8-6-14(9-17)5-4-7-16(3)13(14)18/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNAWCVCKCXLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(C2)CCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one

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